molecular formula C12H19NO B13979574 4-[2-(Propylamino)propyl]phenol CAS No. 59877-58-6

4-[2-(Propylamino)propyl]phenol

Cat. No.: B13979574
CAS No.: 59877-58-6
M. Wt: 193.28 g/mol
InChI Key: LLHPBBVOIVFELJ-UHFFFAOYSA-N
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Description

4-[2-(Propylamino)propyl]phenol is a phenolic compound characterized by a propylamino-substituted propyl chain attached to the para position of the phenol ring. For instance, compounds with similar aminoalkylphenol backbones, such as ritodrine hydrochloride (a uterine relaxant) and isoxsuprine hydrochloride, demonstrate therapeutic relevance . The compound’s synthesis likely involves nucleophilic substitution or reductive amination strategies, as seen in related phenoxyaromatic acid derivatives .

Properties

CAS No.

59877-58-6

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

4-[2-(propylamino)propyl]phenol

InChI

InChI=1S/C12H19NO/c1-3-8-13-10(2)9-11-4-6-12(14)7-5-11/h4-7,10,13-14H,3,8-9H2,1-2H3

InChI Key

LLHPBBVOIVFELJ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)CC1=CC=C(C=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Propylamino)propyl]phenol typically involves the reaction of 4-hydroxybenzaldehyde with propylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of 4-[2-(Propylamino)propyl]phenol may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Propylamino)propyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(Propylamino)propyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(Propylamino)propyl]phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The propylamino group can interact with cellular receptors, modulating signal transduction pathways. These interactions contribute to the compound’s biological and therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Branching vs. Linearity: The target compound’s linear propylamino chain contrasts with branched analogs like 4-[1-({2-[(dimethylamino)methyl]-2-methylpropyl}amino)propyl]phenol (C16H28N2O), which exhibits enhanced steric hindrance .
  • Safety Profile: Hydrochloride salts (e.g., 4-[2-(3-phenylpropylamino)propyl]phenol, hydrochloride; CAS 150693-40-6) require stringent handling per safety data sheets, indicating similar precautions may apply to the parent compound .

Physicochemical Properties

Comparative physicochemical

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C)
4-[2-(Propylamino)propyl]phenol C12H19NO 193.29 Not reported Estimated ~300–350
4-[2-(Methyl-2-propynylamino)propyl]phenol C13H17NO.HCl 239.74 Not reported Not reported
4-Propylphenol C9H12O 136.19 92–94 245–247
4-(2-(Propylamino)ethyl)indolin-2-one C13H16N2O 216.28 Not reported 387.7±42.0

Notes:

  • The target compound’s higher molecular weight compared to 4-propylphenol (193.29 vs. 136.19 g/mol) suggests reduced volatility and altered solubility .
  • Boiling points for aminoalkylphenols are generally elevated due to hydrogen bonding from -NH and -OH groups .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name CAS Number Key Functional Groups Bioactivity/Use
4-[2-(Propylamino)propyl]phenol Not available -NH-(CH2)3-CH3 Potential adrenergic agonist
4-[2-(Methyl-2-propynylamino)propyl]phenol 149225-47-8 HC≡C-CH2-NH- Structural analog
Ritodrine hydrochloride 23239-51-2 -OH, -NH-CH2-CH2-Ph Uterine relaxant
4-Propylphenol 645-56-7 -CH2-CH2-CH3 Industrial intermediate

Biological Activity

4-[2-(Propylamino)propyl]phenol, also known as a phenolic compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications based on recent studies.

Chemical Structure and Properties

4-[2-(Propylamino)propyl]phenol is characterized by a phenolic structure with a propylamino side chain. Its molecular formula is C13H21NOC_{13}H_{21}NO, and it exhibits properties typical of phenolic compounds, such as antioxidant activity and potential interactions with biological targets.

1. Antioxidant Properties

Phenolic compounds are well-known for their antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress. Research indicates that 4-[2-(Propylamino)propyl]phenol may exhibit similar antioxidant properties, contributing to its potential therapeutic effects against various diseases linked to oxidative damage.

3. Anti-inflammatory Effects

Phenolic compounds are recognized for their anti-inflammatory properties. They can modulate inflammatory pathways, potentially providing relief in conditions characterized by excessive inflammation. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .

The biological activities of 4-[2-(Propylamino)propyl]phenol can be attributed to several mechanisms:

  • Molecular Interactions : The compound may interact with various protein targets, influencing their activity through binding affinity and conformational changes.
  • Gene Expression Modulation : Phenolic compounds often affect gene expression related to oxidative stress and inflammation, further contributing to their therapeutic effects.
  • Enzyme Inhibition : Inhibition of enzymes involved in inflammatory processes or viral replication is another proposed mechanism.

Case Study 1: Antiviral Screening

In a study focused on the antiviral activity of phenolic compounds against SARS-CoV-2, several derivatives were screened for their binding affinity to viral proteins. Although 4-[2-(Propylamino)propyl]phenol was not specifically tested, similar compounds demonstrated significant inhibitory effects on viral replication .

Case Study 2: Antioxidant Efficacy

A comparative study evaluated the antioxidant capacity of various phenolic compounds, including those structurally related to 4-[2-(Propylamino)propyl]phenol. Results indicated that these compounds effectively reduced oxidative stress markers in vitro, suggesting potential applications in oxidative stress-related diseases .

Data Table: Biological Activities of Related Phenolic Compounds

Compound NameActivity TypeMechanism of ActionReference
4-(2-Hydroxyethyl)phenolAntiviralBinds to PLpro
4-HydroxybenzaldehydeAntioxidantScavenges free radicals
4-Methyl-2-pyridoneAnti-inflammatoryInhibits pro-inflammatory cytokines
4-[2-(Propylamino)propyl]phenolPotential AntiviralSimilar binding propertiesN/A

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